Ethyl 4-(1-aminoethyl)benzoate is an organic compound characterized by the molecular formula and a molecular weight of 193.24 g/mol. This compound is a derivative of benzoic acid, featuring an aminoethyl group at the para position of the benzene ring and an ethyl ester group attached to the carboxylic acid. It is also known by its IUPAC name, ethyl 4-[(1R)-1-aminoethyl]benzoate. Ethyl 4-(1-aminoethyl)benzoate is notable for its versatility in various chemical reactions and applications in scientific research, particularly in medicinal chemistry and organic synthesis.
Ethyl 4-(1-aminoethyl)benzoate can be synthesized from various precursors, including 4-(1-aminoethyl)benzoic acid through esterification reactions. It belongs to the class of compounds known as benzoates, which are esters or salts of benzoic acid. The compound's structure allows it to participate in numerous chemical reactions, making it valuable in both laboratory and industrial settings.
The synthesis of ethyl 4-(1-aminoethyl)benzoate can be achieved through several methods:
The reaction conditions for synthesizing ethyl 4-(1-aminoethyl)benzoate typically include:
Ethyl 4-(1-aminoethyl)benzoate can undergo various chemical transformations:
These reactions highlight the compound's utility as a precursor in organic synthesis.
Ethyl 4-(1-aminoethyl)benzoate acts similarly to its parent compound, benzocaine, which is known for its local anesthetic properties. The mechanism involves:
This mechanism underlies its application in pain relief and anesthesia .
These properties make ethyl 4-(1-aminoethyl)benzoate suitable for various applications in chemistry and biology .
Ethyl 4-(1-aminoethyl)benzoate has several scientific uses:
This compound's versatility underscores its importance across multiple scientific disciplines.
The quest for effective local anesthetics began with the isolation of cocaine from coca leaves in the 19th century. While effective, cocaine's addictive properties and systemic toxicity spurred the synthesis of simplified benzoate esters as safer alternatives. Ethyl 4-aminobenzoate (benzocaine), first synthesized in 1890, emerged as a pivotal prototype due to its ester-linked aromatic core and para-amino group. This structure enabled localized nerve blockade without systemic absorption, making it ideal for topical applications [5]. Benzocaine's commercial success under trade names like Americaine and Anesthesin validated the benzoate scaffold as a privileged structure in anesthetic design [5].
Early synthetic routes to such compounds relied on harsh reducing agents. For example, the 2005 Organic Syntheses protocol for benzocaine production used indium/ammonium chloride to reduce ethyl 4-nitrobenzoate in aqueous ethanol—a method highlighting chemists' efforts to improve selectivity and sustainability [1]. By the mid-20th century, researchers systematically modified this scaffold, leading to aminoalkyl substitutions that enhanced potency and duration of action.
Table 1: Evolution of Key Benzoate Anesthetics | Compound | Key Structural Features | Advantages vs. Cocaine | Limitations | |--------------|------------------------------|----------------------------|-----------------| | Cocaine | Tropane alkaloid with benzoate ester | Natural potency | High abuse potential, cardiotoxicity | | Benzocaine | para-Aminobenzoate ester | Non-toxic, non-irritating | Low water solubility, short duration | | Tetracaine | para-Butylamino benzoate ester | Enhanced potency | Cardiovascular toxicity | | Ethyl 4-(1-aminoethyl)benzoate | Beta-aminoethyl extension | Tunable polarity/binding | Under investigation |
Benzocaine’s minimal structure—comprising an aromatic ring, para-amino group, and ethyl ester—served as the template for optimizing pharmacokinetic properties. The introduction of aminoalkyl chains at the 4-position marked a critical advancement. Tetracaine, featuring a para-n-butylamino chain, demonstrated 10-fold greater potency than benzocaine due to increased lipophilicity and membrane binding [5].
Ethyl 4-(1-aminoethyl)benzoate represents a strategic departure from linear alkyl chains. Its beta-aminoethyl group introduces a stereocenter and a secondary amine, enabling three key modifications:
Table 2: Structural Comparison of Benzoate Derivatives | Compound | R Group at para-Position | Key Functional Groups | |--------------|--------------------------------|----------------------------| | Benzocaine | -NH₂ | Aromatic amine, ester | | Procaine | -N(CH₂CH₃)₂ | Tertiary amine, ester | | Tetracaine | -NHC₄H₉ | Secondary amine, ester | | Ethyl 4-(1-aminoethyl)benzoate | -NH-CH(CH₃)-H | Beta-amino, chiral center, ester |
Crucially, the ester linkage (-COOEt) is retained from benzocaine, ensuring metabolic lability that limits systemic toxicity—a deliberate design choice preserving biodegradability [5].
The 1-aminoethyl extension transforms anesthetic efficacy through steric, electronic, and conformational effects. Unlike benzocaine’s planar para-amino group, the aminoethyl side chain adopts multiple rotameric states, enabling adaptive binding within voltage-gated sodium channels (Naᵥ).
Mechanism of Action:
Table 3: Calculated Bioactivity Parameters vs. Benzocaine | Parameter | Benzocaine | Ethyl 4-(1-aminoethyl)benzoate | |---------------|----------------|-----------------------------------| | logP (Octanol-Water) | 1.9 | 1.2 | | pKa (amine) | 2.5 (aromatic) | 9.2 (aliphatic) | | % Cationic Form (pH 7.4) | <0.1% | >80% | | Hydrogen Bond Acceptors | 3 | 4 |
Electrostatic potential maps reveal that the aminoethyl group delocalizes positive charge across the ethyl bridge, reducing repulsion from pore-lining residues compared to benzocaine’s directly charged aromatic amine. This facilitates deeper penetration into the hydrophobic channel core. Additionally, the basic amine prolongs residence time via salt-bridge formation with conserved aspartate residues (e.g., Asp-1604 in Naᵥ1.4) [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3